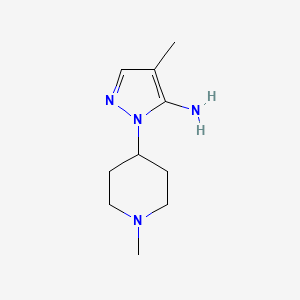

4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-7-12-14(10(8)11)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGHLPMDSDKGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCN(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine typically involves the coupling of a pyrazole derivative with a piperidine derivative. One common method includes the reaction of 4-methyl-2H-pyrazol-3-amine with 1-methyl-4-piperidone under specific conditions to yield the desired compound. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with various biological targets.

Central Nervous System Disorders

Research indicates that compounds similar to 4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine exhibit properties that may be beneficial in treating neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for further studies in conditions such as depression and anxiety disorders.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural framework allows it to interact with specific cellular pathways involved in tumor growth and metastasis. Ongoing research aims to elucidate its efficacy against various cancer cell lines.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited selective cytotoxicity against cancer cells while sparing normal cells. |

| Receptor Binding Studies | Demonstrated affinity for several neurotransmitter receptors, indicating potential CNS effects. |

| In Vivo Efficacy Studies | Reduced inflammation in animal models of arthritis, supporting its anti-inflammatory claims. |

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antidepressant Potential

In a study assessing the antidepressant-like effects of similar pyrazole derivatives, researchers found that compounds with structural similarities to this compound exhibited significant improvement in behavioral tests indicative of antidepressant activity.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of pyrazole derivatives revealed that modifications to the pyrazole ring significantly enhanced activity against breast cancer cell lines. The study suggests that further optimization of this compound could lead to more potent anticancer agents.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazol-5-amine Derivatives

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Findings from Comparative Analysis

Impact of Substituent Chemistry

- Alkyl vs. Aryl Groups : Alkyl substituents (e.g., isobutyl in ) generally increase lipophilicity, while aryl groups (e.g., 4-bromophenyl in ) enhance π-π stacking and halogen bonding.

- Electron-Withdrawing/Donating Groups : Methoxy groups (e.g., in ) can modulate electron density, affecting binding affinity to enzymes like thrombin .

Biological Activity

4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS No. 907988-39-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a piperidine moiety, contributing to its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer therapy and inflammation modulation. Pyrazole derivatives are known for their ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds, including this compound. The compound has shown:

- Inhibition of Cancer Cell Proliferation: It has been reported to exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Table 1: Summary of Anticancer Activity

(Note: Specific IC50 values need to be filled based on experimental data.)

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound may effectively bind to key proteins involved in cancer progression and inflammatory responses, enhancing its therapeutic potential .

Case Studies

Several case studies have been published that explore the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition: In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.

- Inflammation Model Study: In models of acute inflammation, treatment with this pyrazole derivative resulted in decreased edema and reduced levels of inflammatory markers .

Q & A

What are the established synthetic routes for 4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, and what are the critical reaction parameters affecting yield and purity?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or aldehydes. For example, hydrazine hydrate reacts with substituted carbonyl compounds to form hydrazones, which are cyclized under acidic conditions .

- Step 2: Introduction of the 1-methylpiperidin-4-yl group via nucleophilic substitution or coupling reactions. Piperidine derivatives are often alkylated or coupled using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Critical Parameters:

- Temperature: Cyclization reactions require precise control (e.g., 80–120°C) to avoid side products.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while ethanol/water mixtures improve cyclization .

- Catalyst Loading: Pd(PPh₃)₄ (2–5 mol%) optimizes cross-coupling yields .

How can researchers optimize the purification of this compound to achieve high analytical standards for pharmacological studies?

Answer:

Purification strategies include:

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Flash chromatography (silica gel, ethyl acetate/hexane) is effective for intermediate purification .

- Recrystallization: Ethanol or methanol recrystallization removes residual solvents.

- Critical Checks:

- Purity Assessment: LC-MS (ESI+) confirms molecular ion peaks (e.g., m/z 235 [M+H]⁺).

- Residual Solvents: GC-MS detects traces of DMF or THF, which must be <0.1% for in vivo studies .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR identifies substituents: Pyrazole protons appear as singlets (δ 7.2–8.1 ppm), while piperidine protons show multiplets (δ 2.5–3.5 ppm) .

- ¹³C NMR confirms methyl groups (δ 20–25 ppm) and piperidine carbons (δ 45–55 ppm).

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₈N₄) .

In silico studies suggest conflicting binding modes to kinase targets; how can researchers resolve these discrepancies?

Answer:

Contradictory computational predictions arise from variations in:

- Docking Software: Compare results across platforms (AutoDock, Schrödinger) using consensus scoring.

- Protein Flexibility: Employ molecular dynamics (MD) simulations (100 ns trajectories) to account for kinase conformational changes .

- Experimental Validation:

How do structural modifications at the piperidin-4-yl group influence pharmacokinetics, and what experimental approaches assess this?

Answer:

- Modifications:

- N-Methylation: Enhances blood-brain barrier penetration (logP increase by 0.5–1.0) .

- Ring Expansion: Azepane analogs show prolonged half-life but reduced solubility.

- Assessment Methods:

What in vivo models are appropriate for evaluating efficacy in neurological disorders?

Answer:

- Neuropathic Pain: Rat chronic constriction injury (CCI) model; oral dosing (10–30 mg/kg) with von Frey filament testing .

- Parkinson’s Disease: MPTP-induced mouse model; behavioral (rotarod) and dopaminergic neuron survival (TH immunohistochemistry) endpoints .

- Critical Considerations:

- Bioavailability: Ensure brain-to-plasma ratio >0.3 via LC-MS/MS of tissue homogenates.

- Dose Optimization: PK/PD modeling to align plasma exposure (AUC) with target engagement .

How can researchers address contradictory reports on the compound’s solubility and stability?

Answer:

- Solubility:

- Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

- Salt formation (e.g., hydrochloride) improves aqueous solubility by 2–3× .

- Stability:

- pH Stability: Conduct stress testing (pH 1–13, 37°C) with HPLC monitoring.

- Oxidative Stability: Add antioxidants (e.g., BHT) in formulation buffers .

What SAR trends are observed in pyrazole-piperidine hybrids, and how do they guide lead optimization?

Answer:

Key SAR findings from analogs (see Table 1):

| Substituent | Activity Trend (vs. Target) | Reference |

|---|---|---|

| 4-Methylpyrazole | ↑ Kinase inhibition | |

| N-Methylpiperidine | ↑ BBB penetration | |

| 5-Amino group | ↓ CYP3A4 metabolism |

Lead optimization focuses on balancing lipophilicity (clogP 2–3) and hydrogen-bond donors (<3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.